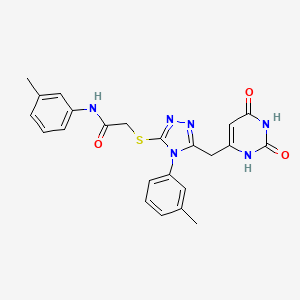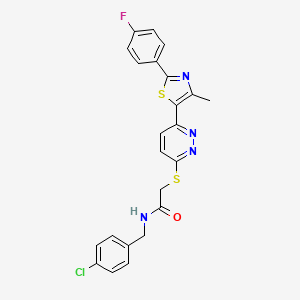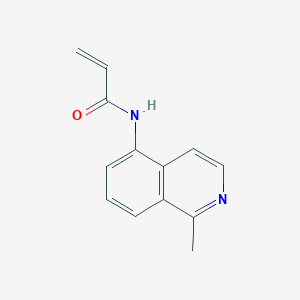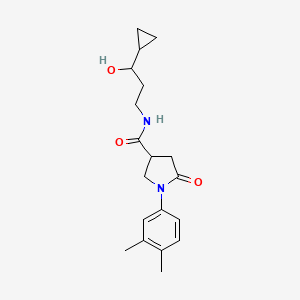
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the structure of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide was confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized through a series of reactions, including coupling and treatment with 1-(2-chloroethyl)piperidine hydrochloride .Aplicaciones Científicas De Investigación
Antioxidant Properties
Thiazoles have been investigated for their antioxidant potential. These compounds scavenge free radicals, protecting cells from oxidative damage. While specific studies on our compound are limited, its thiazole scaffold suggests it may exhibit antioxidant activity .
Antimicrobial Activity
Thiazoles often possess antimicrobial properties. While not directly studied for our compound, related thiazoles have demonstrated activity against bacteria and fungi. Researchers could investigate its potential as an antimicrobial agent .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit antibacterial activity and anti-inflammatory properties . These activities suggest that the compound may target bacterial cells or inflammation-related enzymes in the body.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets resulting in antibacterial activity . For instance, some compounds display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes .
Biochemical Pathways
Similar compounds have been reported to inhibit cox-2 , an enzyme involved in inflammation, suggesting that this compound may also affect inflammation-related pathways.
Result of Action
Similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria , and anti-inflammatory properties , suggesting potential effects at the molecular and cellular levels.
Action Environment
The effectiveness of similar compounds has been studied in vitro , indicating that laboratory conditions can be used to assess the compound’s action.
Direcciones Futuras
The future directions in the research of similar compounds could involve further exploration of their therapeutic potential. For instance, compounds with similar structures have shown promising anti-inflammatory properties . Further studies could also focus on optimizing the synthesis process and exploring other potential applications of these compounds.
Propiedades
IUPAC Name |
N-[4-[3-oxo-3-(propan-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(2)17-14(20)9-8-13-10-22-16(18-13)19-15(21)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLHNCAMRXEBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(isopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)


![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)


![ethyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2555207.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)

